8-Hydroxyamoxapine
Description
active metabolite of amoxapine
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNOKXUZTYVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210388 | |
| Record name | 8-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-78-5 | |
| Record name | 8-Hydroxyamoxapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61443-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyamoxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYAMOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D4T741I48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxyamoxapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Hydroxyamoxapine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Hydroxyamoxapine, a principal active metabolite of the second-generation tricyclic antidepressant, amoxapine. The document details its primary formation via the metabolic pathway of amoxapine and explores a proposed chemical synthesis route. Furthermore, it offers a thorough examination of the analytical techniques employed for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows are included to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
This compound is a pharmacologically active metabolite of the antidepressant drug amoxapine.[1] It plays a significant role in the therapeutic effects of its parent compound by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Notably, it exhibits a more potent inhibition of serotonin reuptake compared to amoxapine itself, thereby balancing the overall monoamine reuptake inhibition profile.[2] Understanding the synthesis and characterization of this compound is crucial for pharmacokinetic studies, drug metabolism research, and the development of new antidepressant therapies.
Synthesis of this compound
The primary route of this compound formation is through the in vivo metabolism of amoxapine. While a specific laboratory chemical synthesis for this compound is not extensively documented in publicly available literature, this section outlines the metabolic pathway and a proposed chemical synthesis based on related compounds.
Metabolic Synthesis
Amoxapine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to yield its two major active metabolites: 7-hydroxyamoxapine and this compound.[3] This metabolic hydroxylation is a key step in the biotransformation and clearance of amoxapine.
Proposed Chemical Synthesis
A plausible synthetic route to this compound can be extrapolated from the synthesis of related hydroxylated dibenzoxazepines. A potential strategy involves the aromatic hydroxylation of a suitable precursor. One possible approach could start from a protected derivative of loxapine, followed by demethylation and subsequent hydroxylation.
Characterization of this compound
The structural elucidation and quantification of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [4] |
| Molecular Weight | 329.78 g/mol | [4] |
| CAS Number | 61443-78-5 | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of this compound, particularly in biological matrices.
This protocol is based on the method described by Tasset and Hassan (1982) for the analysis of amoxapine and its metabolites in serum.[6]
Table 2: HPLC-UV Parameters for this compound Analysis
| Parameter | Specification |
| Column | µ-Bondapak C18 reversed-phase column |
| Mobile Phase | Acetonitrile/water (74/26 by vol) with 26 µL of n-butylamine per liter |
| Detection | UV at 254 nm |
| Internal Standard | 8-methoxyloxapine |
Sample Preparation from Serum:
-
Adsorb the drug from the serum sample onto an extraction column.
-
Elute the analyte with a solution of 1-butanol/hexane (1/5 by vol).
-
Re-extract the analyte into an aqueous acid solution.
-
Perform a final re-extraction into the elution-solvent mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed, publicly available spectra for this compound are scarce, the expected spectral features can be predicted based on its chemical structure.
Table 3: Predicted ¹H and ¹³C NMR Spectral Features for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |
| ¹H NMR | 6.5 - 8.0 | Aromatic protons on the dibenzoxazepine core. |
| 2.5 - 4.0 | Protons of the piperazine ring. | |
| 9.0 - 10.0 | Phenolic hydroxyl proton (exchangeable with D₂O). | |
| ¹³C NMR | 110 - 160 | Aromatic and heteroaromatic carbons. |
| 40 - 55 | Carbons of the piperazine ring. |
Experimental Considerations:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable solvents.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in its identification and structural confirmation.
In Electron Ionization Mass Spectrometry (EI-MS), this compound is expected to undergo fragmentation at several key points. The molecular ion peak [M]⁺ should be observable. Common fragmentation pathways for similar structures include cleavage of the piperazine ring and fragmentation of the dibenzoxazepine core.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z (predicted) | Corresponding Fragment |
| 329/331 | [M]⁺ (isotopic pattern due to Chlorine) |
| 244 | Loss of the piperazine moiety |
| Various | Fragments from the cleavage of the dibenzoxazepine ring |
Conclusion
This technical guide has synthesized the available information on the synthesis and characterization of this compound. While its primary origin is as a metabolite of amoxapine, a proposed chemical synthesis route offers a starting point for laboratory preparation. The characterization data, particularly the detailed HPLC protocol, provides a solid foundation for analytical method development and validation. Further research to fully elucidate the NMR and MS fragmentation patterns will be invaluable for the comprehensive understanding of this important bioactive molecule.
References
- 1. labcorp.com [labcorp.com]
- 2. mdpi.com [mdpi.com]
- 3. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 8-Hydroxy loxapine | 61443-77-4 | FH24034 | Biosynth [biosynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxyamoxapine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Hydroxyamoxapine, an active metabolite of the tetracyclic antidepressant amoxapine. This document consolidates key chemical, physical, and pharmacological data, detailed experimental protocols, and an exploration of its mechanism of action for professionals engaged in drug research and development.
Core Compound Data
This compound is a critical component in understanding the overall pharmacological profile of amoxapine. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 61443-78-5 | [1][2][3][4][5] |
| Molecular Weight | 329.78 g/mol | [2][3][4] |
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [3][4][5][6] |
| IUPAC Name | 2-chloro-11-(1-piperazinyl)-dibenz[b,f][1][7]oxazepin-8-ol | [1][2] |
| Synonyms | 8-OHAMX, 8-Hydroxynorloxapine | [6] |
| Melting Point | 242-247°C | [3] |
| Appearance | Pale Beige to Pale Yellow Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1][3] |
| Storage | -20°C Freezer | [3] |
Pharmacological Profile
This compound is an active metabolite of amoxapine and contributes significantly to its therapeutic effects.[8] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), with a more pronounced inhibitory action on serotonin reuptake compared to its parent compound, amoxapine.[8][9] This modulation of serotonergic and noradrenergic neurotransmission is central to its antidepressant activity.
Experimental Protocols
A critical aspect of research and development is the ability to accurately quantify and analyze compounds of interest. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in biological matrices.
Quantification of this compound in Human Plasma by HPLC
This protocol provides a general framework for the analysis of this compound in plasma samples. Researchers should optimize the parameters based on their specific instrumentation and requirements.
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Plasma samples
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add a known amount of the internal standard.
-
Add an appropriate volume of a suitable organic solvent (e.g., a mixture of heptane and isoamyl alcohol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v), pH adjusted. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 - 100 µL.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound, or fluorescence detection with appropriate excitation and emission wavelengths for enhanced sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Signaling and Workflow Diagrams
To visualize the processes involved in the study of this compound, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 8-HYDROXY AMOXAPINE | 61443-78-5 [m.chemicalbook.com]
- 4. allmpus.com [allmpus.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C17H16ClN3O2 | CID 43656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Amoxapine - Wikipedia [en.wikipedia.org]
The Metabolic Pathway of 8-Hydroxyamoxapine: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine, a dibenzoxazepine tricyclic antidepressant, undergoes extensive hepatic metabolism, leading to the formation of active metabolites that significantly contribute to its therapeutic effect and side-effect profile. This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation and subsequent elimination of its major active metabolite, 8-hydroxyamoxapine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of amoxapine's pharmacology.
Phase I Metabolism: The Formation of this compound
The primary step in the metabolism of amoxapine is aromatic hydroxylation to form this compound. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
Key Enzymes Involved
-
CYP2D6: This is the principal enzyme responsible for the 8-hydroxylation of amoxapine.[1][2] Individuals with genetic polymorphisms leading to reduced CYP2D6 activity ("poor metabolizers") may have higher plasma concentrations of amoxapine, potentially leading to increased side effects.[1][2]
-
CYP1A2: This enzyme also contributes to the formation of this compound, although to a lesser extent than CYP2D6.[3]
The metabolic conversion of amoxapine to its hydroxylated metabolites is a critical step that influences the drug's overall pharmacodynamic profile. This compound is an active metabolite with a longer half-life than the parent compound and exhibits a more potent inhibition of serotonin reuptake.[4][5][6]
Enzyme Kinetics
Phase II Metabolism: Glucuronidation of this compound
Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxyl group of this compound, forming a more water-soluble glucuronide conjugate that can be readily excreted from the body.[7]
Key Enzymes Involved
The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of this compound have not been definitively identified in the available literature. UGTs are a large family of enzymes with overlapping substrate specificities, and identifying the specific isoforms involved in the metabolism of a particular compound requires dedicated phenotyping studies.[8][9] The major hepatic UGTs include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the pharmacokinetics of amoxapine and this compound.
Table 1: Pharmacokinetic Parameters of Amoxapine and its Metabolites
| Compound | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Protein Binding |
| Amoxapine | ~8 hours[1] | ~1.5 hours[7] | ~90%[1] |
| This compound | ~30 hours[1] | Not specified | Not specified |
| 7-Hydroxyamoxapine | Not specified | Not specified | Not specified |
Table 2: Enzyme Inhibition Constants (Ki) for Amoxapine
| Enzyme | Inhibitor | Ki Value | Inhibition Type |
| CYP2D6 | Amoxapine | Not available | Not available |
| CYP1A2 | Amoxapine | Not available | Not available |
Note: Specific Km and Vmax values for the formation of this compound are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the study of amoxapine metabolism are not publicly available. However, the following sections outline the general methodologies used in such investigations.
In Vitro Metabolism of Amoxapine in Human Liver Microsomes
This assay is used to determine the metabolic stability of amoxapine and identify the metabolites formed.
Objective: To measure the rate of depletion of amoxapine and the formation of this compound and other metabolites in the presence of human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Amoxapine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
General Procedure:
-
Prepare a reaction mixture containing HLMs and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding amoxapine and the NADPH regenerating system.
-
Incubate the reaction for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amoxapine and the formed this compound.
-
Calculate the rate of metabolism and the half-life of amoxapine.
UGT Reaction Phenotyping for this compound
This assay is designed to identify the specific UGT enzymes responsible for the glucuronidation of this compound.
Objective: To determine which recombinant human UGT enzymes catalyze the glucuronidation of this compound.
Materials:
-
Recombinant human UGT enzymes (a panel of different isoforms, e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15)
-
This compound
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
General Procedure:
-
Prepare individual reaction mixtures for each recombinant UGT isoform, containing the enzyme, buffer, and this compound.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reactions by adding UDPGA.
-
Incubate for a fixed time period.
-
Terminate the reactions with cold acetonitrile containing an internal standard.
-
Centrifuge the samples.
-
Analyze the supernatant by LC-MS/MS to detect and quantify the formation of this compound glucuronide.
-
Compare the activity of each UGT isoform to identify the primary enzymes responsible for the glucuronidation.
Signaling Pathways and Logical Relationships
The metabolism of amoxapine to this compound is not just a detoxification pathway but also a bioactivation step, as this compound is a pharmacologically active molecule.
Contribution of this compound to Pharmacological Activity
-
Serotonin and Norepinephrine Reuptake Inhibition: While amoxapine itself is a more potent norepinephrine reuptake inhibitor, this compound has a more pronounced inhibitory effect on serotonin reuptake.[4][6] This contributes to the dual mechanism of action of amoxapine.
-
Longer Half-Life: The significantly longer half-life of this compound (~30 hours) compared to amoxapine (~8 hours) means that this metabolite contributes substantially to the sustained therapeutic effect of the drug.[1]
Relationship to Adverse Effects
The metabolic profile of amoxapine is also linked to its adverse effects:
-
CYP2D6 Polymorphisms: Individuals who are poor metabolizers of CYP2D6 may experience higher plasma concentrations of amoxapine, leading to an increased risk of side effects.[1][2]
-
Dopamine Receptor Blockade: Amoxapine and its metabolites also possess dopamine receptor blocking properties, which can lead to extrapyramidal side effects.[1]
Visualizations
Caption: The metabolic pathway of amoxapine to this compound and its subsequent glucuronidation and excretion.
Caption: A generalized workflow for in vitro metabolism studies of amoxapine and its metabolites.
Conclusion
The metabolism of amoxapine to this compound is a crucial determinant of its overall pharmacological activity. This biotransformation, primarily mediated by CYP2D6, leads to an active metabolite with a distinct and clinically relevant pharmacological profile. Subsequent glucuronidation is the key pathway for its elimination. A thorough understanding of this metabolic pathway is essential for optimizing therapeutic strategies, predicting drug-drug interactions, and understanding inter-individual variability in patient response. Further research is warranted to definitively identify the specific UGT isoforms involved in this compound glucuronidation and to quantify the precise enzyme kinetics of its formation.
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amoxapine - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amoxapine: Package Insert / Prescribing Information [drugs.com]
- 8. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 10. mdpi.com [mdpi.com]
8-Hydroxyamoxapine: A Comprehensive Technical Guide
A detailed exploration of the discovery, pharmacology, and analytical methodologies for the primary active metabolite of amoxapine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyamoxapine is the principal active metabolite of the tetracyclic antidepressant amoxapine. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound. It details the metabolic pathway leading to its formation, its mechanism of action as a potent serotonin-norepinephrine reuptake inhibitor, and its pharmacokinetic properties. Furthermore, this guide outlines the key experimental protocols for the analysis of this compound in biological matrices and discusses its role in the overall therapeutic and side-effect profile of amoxapine.
Discovery and History
Amoxapine, a dibenzoxazepine derivative, was first synthesized and investigated for its antidepressant properties in the 1970s, receiving marketing approval in the United States in 1980.[1] Early clinical pharmacology studies of amoxapine revealed that it was extensively metabolized in the body. The identification of its hydroxylated metabolites, 7-hydroxyamoxapine and this compound, was a crucial step in understanding the drug's complete mechanism of action and pharmacokinetic profile.
While a singular "discovery" paper for this compound is not readily apparent in the public domain, its identification emerged from metabolic studies of amoxapine conducted in the late 1970s and early 1980s. A pivotal review in 1982 by Jue, Dawson, and Brogden provided a comprehensive overview of amoxapine's pharmacology and mentioned its metabolism, laying the groundwork for further investigation into its metabolites.[2] Subsequent research, such as the 1985 study by Calvo et al., delved deeper into the pharmacokinetics of amoxapine and its active metabolites, providing key data on this compound.[3] These early investigations established that this compound was not merely an inactive byproduct but a pharmacologically active molecule contributing significantly to the therapeutic effects of the parent drug.
Metabolism and Synthesis
This compound is formed in the liver primarily through the aromatic hydroxylation of amoxapine. This metabolic conversion is predominantly mediated by the cytochrome P450 enzyme, specifically the CYP2D6 isoenzyme.[2] Individuals with genetic variations in the CYP2D6 gene can exhibit different rates of amoxapine metabolism, leading to variations in plasma concentrations of both the parent drug and this compound.
Metabolic Pathway of Amoxapine to this compound
Figure 1: Metabolic conversion of amoxapine.
While detailed protocols for the chemical synthesis of this compound are not widely published in standard scientific literature, its preparation for research purposes would typically involve standard organic synthesis techniques for introducing a hydroxyl group onto an aromatic ring system.
Pharmacological Profile
Mechanism of Action
This compound functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI) .[1][3] It exhibits a more pronounced inhibitory action on serotonin reuptake compared to its parent compound, amoxapine, while maintaining a similar level of norepinephrine reuptake inhibition.[4] This dual action on both serotonergic and noradrenergic systems is believed to be a key contributor to the overall antidepressant efficacy of amoxapine. The prolonged half-life of this compound ensures sustained inhibition of these neurotransmitter transporters.
Signaling Pathway of this compound
Figure 2: Inhibition of neurotransmitter reuptake.
Pharmacokinetics
One of the most significant features of this compound is its pharmacokinetic profile, which is distinct from that of amoxapine.
| Parameter | Amoxapine | This compound | Reference(s) |
| Half-life (t½) | ~8 hours | ~30 hours | [2] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | 2-4 hours | [3] |
The considerably longer half-life of this compound results in its accumulation in the plasma upon repeated administration of amoxapine, leading to sustained therapeutic effects. This extended duration of action may contribute to the efficacy of once-daily dosing of amoxapine.
Experimental Protocols
Analysis of this compound in Biological Samples
The quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.
General HPLC Protocol Outline:
-
Sample Preparation:
-
Protein precipitation from plasma/serum samples using a suitable organic solvent (e.g., acetonitrile).
-
Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from interfering substances.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm).
-
-
Quantification:
-
Use of an internal standard to correct for variations in extraction and injection.
-
Generation of a calibration curve using known concentrations of this compound.
-
Experimental Workflow for HPLC Analysis
Figure 3: HPLC analysis workflow.
Clinical Significance
The pharmacological activity and pharmacokinetic profile of this compound have significant clinical implications. Its contribution to the overall antidepressant effect of amoxapine is substantial, particularly due to its potent serotonin reuptake inhibition and its long half-life. The presence of this active metabolite underscores the importance of considering the complete metabolic profile of a drug when evaluating its efficacy and potential for drug-drug interactions.
Conclusion
This compound is a key active metabolite of amoxapine that plays a crucial role in its therapeutic effects. Its discovery as a pharmacologically active entity has been vital to a comprehensive understanding of amoxapine's mechanism of action. As a potent serotonin-norepinephrine reuptake inhibitor with a long half-life, it significantly contributes to the antidepressant properties of the parent drug. Further research focusing on the specific clinical effects and receptor binding affinities of isolated this compound could provide valuable insights for the development of novel antidepressant medications.
References
An In-depth Technical Guide on the Biological Half-life of 8-Hydroxyamoxapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological half-life of 8-hydroxyamoxapine, the primary active metabolite of the antidepressant drug amoxapine. This document details the pharmacokinetic profile of this compound, the experimental methodologies used for its quantification, and the key signaling pathways it modulates.
Introduction
Amoxapine is a dibenzoxazepine antidepressant that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] This process yields two major active metabolites: 7-hydroxyamoxapine and this compound. Of these, this compound is the major metabolite and possesses a significantly longer biological half-life than its parent compound, contributing substantially to the overall therapeutic effect and pharmacokinetic profile of amoxapine.[1] Understanding the biological half-life of this compound is crucial for optimizing dosing regimens, predicting drug accumulation, and minimizing potential adverse effects.
Pharmacokinetic Profile and Biological Half-life
The pharmacokinetic properties of amoxapine and its metabolites have been characterized in several studies. Following oral administration, amoxapine is rapidly absorbed, reaching peak plasma concentrations in approximately 90 minutes.[1] It is extensively metabolized, with this compound being the most prominent metabolite in circulation.
Quantitative Pharmacokinetic Data
The biological half-life of a drug or its metabolite is a critical parameter that describes the time it takes for its concentration in the body to be reduced by half. The data consistently indicates that this compound has a prolonged half-life compared to amoxapine.
| Compound | Biological Half-life (t½) | Time to Peak Plasma Concentration (Tmax) |
| Amoxapine | ~8 hours | ~1.5 hours |
| This compound | ~30 hours | Not explicitly stated |
| 7-Hydroxyamoxapine | ~6.5 hours | Not explicitly stated |
This table summarizes the key pharmacokinetic parameters for amoxapine and its major metabolites.
The extended half-life of this compound (approximately 30 hours) is a key factor in the dosing recommendations for amoxapine, often allowing for once-daily administration.[2][1]
Experimental Protocols for Half-life Determination
The determination of the biological half-life of this compound relies on accurate and sensitive analytical methods to quantify its concentration in biological matrices, typically plasma or serum, over time. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general procedure for the quantification of amoxapine and this compound in human serum.
3.1.1. Sample Preparation
-
Extraction: To 1 mL of serum, add an internal standard (e.g., a structurally similar compound not present in the sample). The drug and its metabolites are then extracted from the serum using a solid-phase extraction (SPE) column.
-
Elution: The analytes are eluted from the SPE column with an appropriate organic solvent mixture.
-
Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the mobile phase.
3.1.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. The exact ratio and pH are optimized to achieve good separation.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm) is commonly employed.
3.1.3. Data Analysis A calibration curve is generated by analyzing standards of known concentrations of this compound. The concentration in the patient samples is then determined by comparing their peak areas to the calibration curve. The biological half-life is calculated from the terminal elimination phase of the plasma concentration-time curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity for the analysis of this compound.
3.2.1. Sample Preparation
-
Extraction: Similar to the HPLC protocol, the sample is first extracted from the biological matrix. Liquid-liquid extraction or solid-phase extraction can be used.
-
Derivatization: To increase the volatility and thermal stability of this compound for GC analysis, a derivatization step is often necessary. This involves reacting the analyte with a derivatizing agent to form a more volatile derivative.
-
Reconstitution: The derivatized sample is then dissolved in a suitable solvent for injection into the GC-MS system.
3.2.2. GC-MS Conditions
-
Gas Chromatograph: A capillary column with a suitable stationary phase is used for separation. The oven temperature is programmed to increase over time to elute the compounds of interest.
-
Mass Spectrometer: The mass spectrometer is operated in a selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.
3.2.3. Data Analysis The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The half-life is then calculated from the pharmacokinetic data.
Signaling Pathways and Mechanism of Action
Amoxapine and its active metabolite, this compound, exert their therapeutic effects by modulating several key neurotransmitter systems in the brain. The primary mechanisms of action include the inhibition of norepinephrine and serotonin reuptake, as well as the antagonism of dopamine D2 receptors.[3][4]
Amoxapine Metabolism and this compound Formation
The metabolic conversion of amoxapine to its hydroxylated metabolites is a critical step in its overall pharmacological activity.
Norepinephrine and Serotonin Reuptake Inhibition
Both amoxapine and this compound block the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. This compound is a particularly potent inhibitor of serotonin reuptake.[5][6]
Dopamine D2 Receptor Antagonism
Amoxapine and its metabolites also act as antagonists at dopamine D2 receptors, a mechanism that contributes to its unique pharmacological profile, which includes some antipsychotic-like properties.[3][4]
Conclusion
The biological half-life of this compound, the major active metabolite of amoxapine, is approximately 30 hours. This extended half-life is a primary determinant of the pharmacokinetic profile of amoxapine and allows for convenient dosing schedules. The quantification of this compound in biological fluids is essential for pharmacokinetic studies and is typically achieved using robust analytical techniques such as HPLC and GC-MS. The therapeutic effects of amoxapine and this compound are mediated through their combined actions on norepinephrine and serotonin reuptake transporters, as well as dopamine D2 receptors. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is vital for the safe and effective use of amoxapine in clinical practice and for the development of new therapeutic agents.
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bioivt.com [bioivt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of 8-Hydroxyamoxapine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 8-Hydroxyamoxapine, an active metabolite of the antidepressant drug amoxapine, in biological matrices. The following sections offer comprehensive methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and performance data.
Introduction
This compound is a pharmacologically active metabolite of amoxapine, a tetracyclic antidepressant. Monitoring its concentration in biological fluids, such as serum or plasma, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[1] This document outlines validated analytical methods to achieve accurate and precise quantification of this compound.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in this document, allowing for easy comparison.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Performance |
| Linearity Range | 10 - 1000 ng/mL[2] |
| Limit of Detection (LOD) | 19.8 ng/mL[3] |
| Limit of Quantitation (LOQ) | 25 ng/mL[2] |
| Within-run Precision (CV%) | 4.57%[2] |
| Recovery | Excellent[2] |
| Specimen Type | Serum, Plasma[4][5] |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Performance |
| Linearity Range | 0.0500 - 50.0 ng/mL[6][7] |
| Lower Limit of Quantitation (LLOQ) | 0.0500 ng/mL[3] |
| Intra-assay Precision (CV%) | < 15%[6][7] |
| Inter-assay Precision (CV%) | < 10%[6][7] |
| Accuracy | ±13%[6][7] |
| Recovery | > 80%[3] |
| Specimen Type | Human K2EDTA plasma[6][7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from established methods for the analysis of amoxapine and its metabolites.[2][4]
1. Sample Preparation: Liquid-Liquid Extraction
Caption: Workflow for sample preparation using liquid-liquid extraction for HPLC-UV analysis.
-
Materials:
-
Serum or plasma sample
-
Internal Standard (IS) solution (e.g., 8-methoxyloxapine)
-
Extraction columns (e.g., C18 SPE cartridges can be adapted)
-
1-Butanol/Hexane (1:5 by vol)
-
Aqueous acid (e.g., 0.1 M HCl)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC mobile phase
-
-
Procedure:
-
To 1 mL of serum or plasma, add the internal standard.
-
Adsorb the mixture onto an extraction column.[4]
-
Elute the analytes with 1-butanol/hexane (1/5 by vol).[4]
-
Re-extract the analytes from the organic solvent into an aqueous acid solution.[4]
-
After adjusting the pH to basic, re-extract the analytes back into the elution solvent mixture.[4]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
The sample is now ready for injection into the HPLC system.
-
2. HPLC-UV Instrumentation and Conditions
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., µ-Bondapak C18)[4]
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on validated methods for the sensitive quantification of this compound in plasma.[6][7]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) workflow for LC-MS/MS analysis.
-
Materials:
-
Procedure:
-
To a plasma sample, add the deuterated internal standard.
-
Condition the cation-exchange SPE cartridge with methanol followed by deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water and then a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in mobile phase.
-
The sample is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 330.1
-
Product Ions (m/z): To be determined by direct infusion and optimization.
-
Collision Energy: To be optimized for the specific instrument.
-
Specimen Collection and Handling
-
Container: Red-top tube (for serum) or green-top (heparin) tube (for plasma). Gel-barrier tubes are not recommended.[5][11]
-
Collection Instructions: Separate serum or plasma from cells within two hours of venipuncture.[5]
-
Storage: For short-term storage (<3 days), room temperature is acceptable. For longer storage, the specimen should be refrigerated or frozen.[5][11]
Conclusion
The described HPLC-UV and LC-MS/MS methods provide reliable and reproducible approaches for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. The LC-MS/MS method offers higher sensitivity and is suitable for applications requiring low detection limits. Proper sample collection and preparation are critical for obtaining accurate results with either technique.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of amoxapine, this compound, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 8-Hydroxy Amoxapine-d8 | TRC-H797807-10MG | LGC Standards [lgcstandards.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Amoxapine and this compound, Serum or Plasma (13) [marshfieldlabs.org]
Application Note: Quantitative Analysis of 8-Hydroxyamoxapine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 8-Hydroxyamoxapine in human plasma. This compound is the major active metabolite of the tetracyclic antidepressant amoxapine.[1][2] Monitoring its concentration in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation using a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary details for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and drug development professionals.
Introduction
Amoxapine is a tetracyclic antidepressant used for the management of major depressive disorder.[1] It undergoes extensive metabolism in the liver, primarily mediated by the CYP2D6 enzyme, to form active metabolites, including 7-hydroxyamoxapine and this compound.[1] The metabolite this compound has a longer half-life than the parent drug (approximately 30 hours versus 8 hours) and contributes significantly to the overall therapeutic and potential toxic effects.[1] Therefore, a reliable and sensitive analytical method for the quantification of this compound in biological matrices is essential for clinical and research applications. This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Amoxapine-d8 (or other suitable internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
-
Cation-Exchange Solid-Phase Extraction (SPE) cartridges
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of this compound from human plasma.
Protocol:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution and vortex briefly.
-
SPE Cartridge Conditioning: Condition the cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and inject into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed on a UPLC/HPLC system using a C18 reversed-phase column.
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| This compound | 330.1 |
| Amoxapine-d8 (IS) | 322.2 |
| Collision Energy (CE) | Analyte and IS specific - requires optimization |
| Declustering Potential (DP) | Analyte and IS specific - requires optimization |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy.[3][4]
| Parameter | Result |
| Linearity Range | 0.050 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL |
| Intra-Assay Precision (%CV) | < 15% |
| Inter-Assay Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±13% of the nominal concentration |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Hydroxyamoxapine Extraction from Serum
These application notes provide detailed protocols for the extraction of 8-hydroxyamoxapine, the active metabolite of the antidepressant drug amoxapine, from human serum. The protocols are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. Three common extraction techniques are detailed: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Introduction
Accurate quantification of this compound in serum is crucial for optimizing patient dosage and preventing toxicity. Due to the complexity of the serum matrix, a robust extraction method is necessary to isolate the analyte from interfering substances prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of extraction method depends on factors such as required sample purity, sample throughput, and available resources.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the performance characteristics of the three extraction methods for this compound and related compounds. Data has been compiled from various studies to provide a comparative overview.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery | 75-88%[1] | >94% | >80% |
| Linearity Range | 0.002-20 mg/L | Up to 1000 ng/mL[2] | Not explicitly stated for this compound |
| Limit of Detection (LOD) | 0.46-0.58 µg/L[1] | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | Not explicitly stated | 25 ng/mL[2] | Not explicitly stated for this compound |
| Within-run CV | 3.4-7.2% | 4.57%[2] | <6% |
| Advantages | Low cost, simple equipment | High recovery and purity, amenable to automation | Fast, simple, high throughput |
| Disadvantages | Labor-intensive, emulsion formation, larger solvent volumes | Higher cost of consumables, requires method development | Less clean extract, potential for ion suppression in MS |
Note: Quantitative data may vary depending on the specific laboratory conditions, reagents, and analytical instrumentation used. Some data points are for the parent drug amoxapine or other tricyclic antidepressants and serve as a reference.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a salt-assisted LLE method that has been shown to be effective for the extraction of amoxapine and its metabolites.[1]
Materials:
-
Serum sample
-
Acetonitrile
-
Ammonium sulphate
-
Internal Standard (e.g., 8-methoxyloxapine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add an appropriate amount of the internal standard solution.
-
Add 500 µL of acetonitrile to the serum sample.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Add approximately 100 mg of ammonium sulphate to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Carefully collect the upper acetonitrile layer containing the analyte.
-
The extract can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a reversed-phase SPE cartridge to extract and concentrate this compound from serum.
Materials:
-
Serum sample
-
SPE cartridges (e.g., C18 or a polymeric sorbent)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol with 2% ammonium hydroxide)
-
Conditioning and equilibration solutions
-
SPE manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of serum in a glass tube, add an internal standard and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.
Protein Precipitation (PPT) Protocol
This is the simplest and fastest method for sample clean-up, suitable for high-throughput applications.
Materials:
-
Serum sample
-
Acetonitrile (ice-cold)
-
Internal Standard
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add an appropriate amount of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to serum).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for HPLC or LC-MS analysis.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the extraction and analysis of this compound from a serum sample.
Caption: Experimental workflow for this compound extraction and analysis.
References
Application Notes and Protocols for 8-Hydroxyamoxapine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyamoxapine is the major active metabolite of the tetracyclic antidepressant amoxapine.[1][2] As a key contributor to the overall pharmacological effect of its parent drug, this compound is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies. It functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI), with a greater inhibitory effect on serotonin reuptake compared to amoxapine.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical methodologies, essential for accurate quantification in biological matrices and for in-vitro and in-vivo research.
Physicochemical Properties and Synthesis
This compound is a dibenzoxazepine derivative with the chemical formula C17H16ClN3O2 and a molecular weight of 329.78 g/mol .[3] The reference standard is typically available as a crystalline solid.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of amoxapine and its major metabolite, this compound, in humans. This data is critical for designing and interpreting studies involving these compounds.
| Parameter | Amoxapine | This compound | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | 4-8 hours | [2] |
| Elimination Half-life (t½) | ~8 hours | ~30 hours | [1][2] |
| Protein Binding | ~90% | Not specifically reported, but expected to be high | [2] |
| Metabolism | Hepatic (CYP2D6) to 7-hydroxyamoxapine and this compound | Further metabolism and glucuronidation | [2] |
| Excretion | Primarily renal | Primarily renal | [2] |
Signaling Pathways
Amoxapine and its active metabolite, this compound, exert their therapeutic effects through the modulation of several neurotransmitter systems. The primary mechanisms of action are the inhibition of serotonin and norepinephrine reuptake and the antagonism of dopamine D2 receptors.
Serotonin and Norepinephrine Reuptake Inhibition
Dopamine D2 Receptor Antagonism
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for clinical and preclinical research. Below are detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Sample Analysis
Protocol 1: HPLC-UV Method for Quantification in Human Serum
This protocol is adapted from a validated method for the determination of amoxapine and its metabolites.[4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1-Butanol/hexane (1/5 by vol)
-
Aqueous acid (e.g., 0.1 M HCl)
-
Human serum samples, calibrators, and quality control samples
-
This compound reference standard
-
Internal standard (IS) (e.g., 8-methoxyloxapine)
-
-
Procedure:
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 1 mL of serum sample, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of 1-butanol/hexane (1/5 by vol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. HPLC-UV Conditions
-
Instrumentation:
-
HPLC system with a UV detector
-
μ-Bondapak C18 reversed-phase column (e.g., 10 μm, 300 x 3.9 mm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/water (74/26 by vol) containing 26 µL/L of n-butylamine.
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 50 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This protocol is based on a validated method for the simultaneous analysis of loxapine, amoxapine, and their hydroxylated metabolites.[5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials:
-
Cation-exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Ethyl acetate
-
Human plasma samples, calibrators, and quality control samples
-
This compound reference standard
-
Deuterated internal standard (e.g., this compound-d4)
-
-
Procedure:
-
Condition the cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add the deuterated internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
-
Liquid Chromatography Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined empirically. A common approach is to use the protonated molecule [M+H]+ as the precursor ion and select 2-3 characteristic product ions.
-
Internal Standard (e.g., this compound-d4): To be determined empirically based on the deuterated standard.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to its deuterated internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quantification of this active metabolite in various research settings. The provided protocols for HPLC-UV and LC-MS/MS offer robust starting points for method development and validation. Adherence to these detailed methodologies will ensure high-quality data, contributing to a better understanding of the pharmacology of amoxapine and facilitating drug development and clinical monitoring.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amoxapine - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H16ClN3O2 | CID 43656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of 8-Hydroxyamoxapine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the stability testing of 8-Hydroxyamoxapine, a primary active metabolite of the tricyclic antidepressant Amoxapine. The protocol is designed to be compliant with the International Council for Harmonisation (ICH) guidelines and is intended to assist in the evaluation of the intrinsic stability of the drug substance and the development of a stability-indicating analytical method.
Introduction
This compound is a key metabolite of Amoxapine and contributes to its overall pharmacological effect. Understanding its stability profile is critical for ensuring the safety, efficacy, and quality of pharmaceutical products containing Amoxapine, as degradation of the active metabolite can impact the therapeutic outcome and potentially lead to the formation of harmful impurities. This protocol outlines the procedures for forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as recommended by ICH guidelines.[1][2]
The objective of this stability testing protocol is to:
-
Identify potential degradation products of this compound.
-
Elucidate the degradation pathways.
-
Develop and validate a stability-indicating analytical method capable of separating and quantifying this compound in the presence of its degradation products.
Materials and Equipment
Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffer components, HPLC grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal stress studies
-
Photostability chamber compliant with ICH Q1B guidelines[3][4][5][6]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Experimental Protocols
Preparation of Stock and Working Solutions
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL. From this stock solution, prepare working solutions at a concentration of approximately 100 µg/mL for the stress studies.
Forced Degradation (Stress) Studies
The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[7] The following conditions are recommended as a starting point and may need to be adjusted based on the observed stability of this compound. A control sample (unstressed) should be analyzed alongside the stressed samples.
-
To 1 mL of the this compound working solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
To 1 mL of the this compound working solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
To 1 mL of the this compound working solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Place the solid this compound reference standard in a thermostatically controlled oven at 70°C for a specified period (e.g., 24, 48, and 72 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid at a suitable concentration in the mobile phase for HPLC analysis.
-
Expose the solid this compound reference standard and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare solutions of the stressed solid and the stressed solution at a suitable concentration in the mobile phase for HPLC analysis.
Analytical Methodology (Stability-Indicating HPLC Method)
The following HPLC method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of a phosphate buffer and acetonitrile or methanol. A starting point could be a mixture of acetonitrile and water.[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 254 nm[8] |
| Column Temperature | 30°C |
Method Validation: The analytical method must be validated to demonstrate that it is stability-indicating. This involves showing that the degradation products are well-resolved from the parent drug and from each other. Peak purity analysis using a PDA detector is recommended.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | |||
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | |||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | - | 72 hours | 70°C | |||
| Photolytic (Solid) | 1.2 million lux hrs & 200 Wh/m² | - | Controlled | |||
| Photolytic (Solution) | 1.2 million lux hrs & 200 Wh/m² | - | Controlled |
*RRT = Relative Retention Time
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the this compound stability testing protocol.
Signaling Pathway (Hypothetical Degradation)
The following diagram illustrates a hypothetical degradation pathway for this compound under stress conditions. The exact degradation products would need to be identified through techniques such as LC-MS.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 8-Hydroxyamoxapine Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 8-Hydroxyamoxapine using various animal models. Given the limited availability of in vivo studies directly administering this compound, the following protocols are based on its known pharmacological profile as a serotonin-norepinephrine reuptake inhibitor (SNRI) and its role as a major active metabolite of amoxapine.[1][2][3] The methodologies are adapted from established protocols for amoxapine and other SNRIs.
Pharmacological Profile of this compound
This compound is a primary active metabolite of the tricyclic antidepressant amoxapine.[4] It functions as a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake, with a more pronounced effect on serotonin reuptake compared to its parent compound.[2] This profile suggests potential efficacy in treating depressive disorders. In humans, this compound has a significantly longer elimination half-life (approximately 30 hours) than amoxapine (around 8 hours), contributing substantially to the overall therapeutic effect.[4]
| Property | Value/Description | Reference |
| Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | [1][2] |
| Parent Compound | Amoxapine | [4] |
| Elimination Half-life | ~30 hours | [4] |
| Metabolism | Hepatic, via CYP2D6 from Amoxapine | [4] |
| Key Pharmacological Feature | Stronger serotonin reuptake inhibition compared to amoxapine, helping to balance the SERT/NET blockade ratio. | [1] |
Recommended Animal Models and Behavioral Assays
The selection of animal models should be guided by the intended therapeutic application. For assessing antidepressant-like effects, rodent models of depression are appropriate.
Rodent Models for Antidepressant Effects
The FST is a widely used primary screening tool for antidepressants. It is based on the principle that animals will exhibit immobility when placed in an inescapable container of water, and this immobility is reduced by effective antidepressant treatment.
Similar to the FST, the TST induces a state of despair in mice by suspending them by their tails. Antidepressants decrease the duration of immobility.
The CUMS model has high face and predictive validity for depression. Animals are exposed to a series of mild, unpredictable stressors over several weeks, leading to behaviors resembling human depression, such as anhedonia (measured by the sucrose preference test), anxiety, and cognitive impairments.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected outcomes from behavioral assays based on the SNRI properties of this compound.
Table 1: Expected Effects of this compound in Acute Behavioral Tests
| Behavioral Test | Animal Model | Expected Outcome with this compound Treatment | Measurement Parameter |
| Forced Swim Test | Rat/Mouse | Significant reduction in immobility time compared to vehicle control. | Duration of Immobility (s) |
| Tail Suspension Test | Mouse | Significant reduction in immobility time compared to vehicle control. | Duration of Immobility (s) |
| Open Field Test | Rat/Mouse | No significant change in total distance traveled at therapeutic doses. | Total Distance Traveled (cm) |
Table 2: Expected Effects of this compound in a Chronic Stress Model
| Behavioral Test | Animal Model | Expected Outcome with Chronic this compound Treatment | Measurement Parameter |
| Sucrose Preference Test | Rat/Mouse | Reversal of CUMS-induced decrease in sucrose preference. | Sucrose Preference Index (%) |
| Elevated Plus Maze | Rat/Mouse | Increase in time spent in and entries into the open arms. | Time in Open Arms (s) |
| Novelty-Suppressed Feeding | Mouse | Reduction in the latency to feed in a novel environment. | Latency to Feed (s) |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Plexiglas cylinders (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording and analysis software.
Procedure:
-
Acclimation: House rats in standard conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose-response study (e.g., 5, 10, 20 mg/kg) is recommended. Testing is typically conducted 30-60 minutes post-injection.
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for 15 minutes. This session promotes a stable level of immobility on the test day.
-
Test Session (Day 2): 24 hours after the pre-test, administer the drug/vehicle. After the appropriate absorption time, place the rats back into the cylinders for a 5-minute test session.
-
Data Analysis: Record the session and score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the immobility times of the treatment groups to the vehicle control group.
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) in Mice
Objective: To evaluate the efficacy of chronic this compound treatment in a model of depression.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound and vehicle
-
Apparatus for various stressors (e.g., tilted cages, wet bedding, light/dark cycle reversal).
-
Sucrose solutions (1%) and water bottles.
Procedure:
-
Baseline Sucrose Preference: Train all mice to consume a 1% sucrose solution. Then, measure baseline preference by offering them a free choice between two bottles (1% sucrose and water) for 24 hours.
-
CUMS Paradigm (4-6 weeks):
-
Divide mice into a non-stressed control group and a CUMS group.
-
Expose the CUMS group to a daily regimen of mild, unpredictable stressors (e.g., 45° cage tilt, food deprivation, water deprivation, soiled cage, light/dark reversal). The schedule should be random to prevent habituation.
-
-
Treatment Administration (Weeks 3-6):
-
Subdivide the CUMS group into vehicle-treated and this compound-treated groups.
-
Administer the compound daily (e.g., via oral gavage or i.p. injection) for the last 2-4 weeks of the CUMS protocol.
-
-
Behavioral Testing (Weekly):
-
Conduct the Sucrose Preference Test weekly to monitor the development of anhedonia and the therapeutic response.
-
At the end of the treatment period, other behavioral tests like the Elevated Plus Maze or Open Field Test can be performed.
-
-
Data Analysis:
-
Calculate the Sucrose Preference Index: (Sucrose intake / Total fluid intake) x 100.
-
Use a two-way ANOVA with repeated measures to analyze the effects of stress and treatment over time.
-
Protocol 3: Neurochemical Analysis
Objective: To measure the impact of this compound on monoamine levels in key brain regions.
Materials:
-
Rodent brain tissue (e.g., prefrontal cortex, hippocampus, striatum)
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) system.
-
Reagents for tissue homogenization and monoamine extraction.
Procedure:
-
Tissue Collection: Following behavioral testing, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Sample Preparation: Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
HPLC-ECD Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate norepinephrine, serotonin, and dopamine (and their metabolites) using a reverse-phase column.
-
Detect and quantify the compounds using an electrochemical detector.
-
-
Data Analysis: Quantify neurotransmitter concentrations against standard curves and normalize to tissue weight. Compare treatment groups using a t-test or ANOVA.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway
The therapeutic effects of this compound are believed to be mediated by the enhancement of serotonergic and noradrenergic neurotransmission. This leads to downstream changes in neuronal signaling, including the modulation of cAMP and CREB pathways, which are crucial for neuroplasticity and the regulation of mood.
References
- 1. Amoxapine - Wikipedia [en.wikipedia.org]
- 2. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 4. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Hydroxyamoxapine for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyamoxapine is a principal active metabolite of the tricyclic antidepressant amoxapine.[1][2][3] Emerging evidence indicates that this compound contributes significantly to the pharmacological activity of its parent compound. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), exhibiting a distinct binding profile.[4] Notably, it is reported to be a more potent inhibitor of serotonin reuptake and a comparable inhibitor of norepinephrine reuptake when compared to amoxapine.[1][4] This profile suggests its potential for further investigation in the development of novel therapeutics for depressive disorders and other CNS-related conditions.
These application notes provide a summary of the available receptor binding data for amoxapine as a reference point and outline a detailed protocol for conducting in vitro receptor binding assays to characterize the affinity of this compound for specific neurotransmitter transporters, particularly the serotonin transporter (SERT).
Data Presentation
While specific quantitative binding data (Kᵢ or IC₅₀ values) for this compound are not extensively available in the public domain, the following tables summarize the known binding affinities of the parent compound, amoxapine, and the qualitative binding characteristics of this compound.
Table 1: Receptor Binding Profile of Amoxapine
| Receptor/Transporter | Kᵢ (nM) | Species | Notes |
| Serotonin Transporter (SERT) | 58 | Human | Moderate affinity |
| Norepinephrine Transporter (NET) | 16 | Human | High affinity |
| Dopamine Transporter (DAT) | >10,000 | Rat | Weak affinity |
| 5-HT₂ₐ Receptor | 0.5 | Human | High affinity antagonist |
| 5-HT₂𝒸 Receptor | 1.5 | Human | High affinity antagonist |
| 5-HT₆ Receptor | 39.8 | Human | High affinity antagonist |
| 5-HT₇ Receptor | 4.9 | Human | High affinity antagonist |
| Dopamine D₂ Receptor | 16 | Human | High affinity antagonist |
| α₁-Adrenergic Receptor | 3.1 | Human | High affinity antagonist |
| Histamine H₁ Receptor | 1.1 | Human | High affinity antagonist |
Data for amoxapine is provided as a reference to guide target selection for this compound binding studies. The smaller the Kᵢ value, the higher the binding affinity.
Table 2: Qualitative Binding Profile of this compound
| Target | Activity | Comparative Potency |
| Serotonin Transporter (SERT) | Reuptake Inhibition | More potent than amoxapine |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | Similar potency to amoxapine |
Experimental Protocols
This section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Kᵢ value) of this compound for the human serotonin transporter (hSERT). This protocol can be adapted for other transporters and receptors.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for hSERT using a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Citalopram or other suitable hSERT-selective radioligand.
-
Reference Compound: A known high-affinity SERT inhibitor (e.g., Citalopram, Paroxetine).
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing hSERT (e.g., from HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for radioisotope counting.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare the radioligand solution in assay buffer at a concentration equal to its Kₔ value for hSERT.
-
Prepare the reference compound at a concentration sufficient to determine non-specific binding (e.g., 1000-fold higher than its Kᵢ).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add reference compound, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and membrane preparation.
-
Ensure all wells have the same final volume.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] = concentration of the radioligand.
-
Kₔ = dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualization
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Putative signaling pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 8-Hydroxyamoxapine Quantification
Welcome to the technical support center for 8-Hydroxyamoxapine quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is an active metabolite of the tetracyclic antidepressant amoxapine.[1][2] Its quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall pharmacological effect of amoxapine, as the serum levels of this compound can be significantly higher than the parent drug.[2][3]
Q2: What are the common analytical methods for this compound quantification?
A2: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection.[4][5][6] These methods are often used for simultaneous determination of amoxapine and its hydroxylated metabolites in biological matrices such as serum, plasma, and brain tissue.[3][6][7]
Q3: What are the key challenges in quantifying this compound?
A3: Key challenges include:
-
Complex Sample Preparation: Biological samples require extensive cleanup to remove interfering substances.
-
Chromatographic Separation: Achieving baseline separation from the parent drug (amoxapine) and other metabolites like 7-Hydroxyamoxapine is critical due to their structural similarities.[3]
-
Analyte Stability: Potential degradation of the analyte during sample collection, storage, and analysis.
-
Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis caused by co-eluting components from the biological matrix.
-
Metabolite Conjugation: The presence of glucuronide or sulfate conjugates of this compound may require a hydrolysis step for total quantification.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Sample Preparation Issues
Q: I am experiencing low recovery of this compound from plasma samples. What could be the cause?
A: Low recovery can stem from several factors in your extraction protocol. Consider the following:
-
Extraction Method: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common. Ensure your chosen method is optimized. For LLE, the choice of organic solvent and pH of the aqueous phase are critical. A multi-step extraction involving back-extraction into an acidic solution followed by re-extraction into an organic solvent can improve purity.[5]
-
pH Adjustment: The extraction efficiency of this compound is pH-dependent. Ensure the pH of your sample is optimized for the extraction solvent being used.
-
Incomplete Protein Precipitation: If using a protein precipitation step, ensure complete removal of proteins as they can trap the analyte. Using chilled methanol or acetonitrile is a common practice.
-
Analyte Adsorption: this compound may adsorb to glassware or plasticware. Using silanized glassware or low-binding microcentrifuge tubes can mitigate this.
Chromatographic Problems
Q: I'm seeing poor peak shape and tailing for this compound. How can I improve this?
A: Poor peak shape is often related to interactions with the stationary phase or issues with the mobile phase.
-
Column Choice: A C18 reversed-phase column is commonly used.[5] However, if you are still facing issues, consider a column with a different stationary phase chemistry.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds like this compound. Ensure the pH is appropriate for the pKa of the analyte to maintain a consistent ionization state.
-
Mobile Phase Additives: Adding a small amount of an amine modifier, such as n-butylamine, to the mobile phase can help to reduce peak tailing by masking active sites on the silica support.[5]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention time.
Q: I am unable to separate this compound from 7-Hydroxyamoxapine. What can I do?
A: Co-elution of these isomers is a common challenge.
-
Optimize Mobile Phase Gradient: If using a gradient elution, adjust the gradient slope to improve resolution between the two peaks. A shallower gradient around the elution time of the isomers can be effective.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as this can alter the selectivity of the separation.
-
Column Chemistry: Consider a column with a different selectivity, for example, a phenyl-hexyl or a biphenyl stationary phase.
Detection and Quantification Issues
Q: My LC-MS/MS signal for this compound is inconsistent and shows significant matrix effects. How can I address this?
A: Matrix effects are a significant challenge in bioanalysis.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation procedure to remove interfering components. This may involve incorporating an additional cleanup step like SPE after LLE.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound (8-Hydroxy Amoxapine-d8) is commercially available and can compensate for variations in extraction recovery and matrix effects.[8][9]
-
Optimize MS/MS Parameters: Ensure that the collision energy and other MS/MS parameters are optimized for this compound to maximize signal intensity and specificity.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the diluted concentration is still above the lower limit of quantification (LLOQ).
Quantitative Data Summary
The following table summarizes the lower limits of quantification (LLOQs) for this compound and related compounds from a published LC-MS/MS method.
| Analyte | Matrix | LLOQ | Reference |
| This compound | Rat Brain Tissue | 5 ng/g | [6] |
| This compound | Rat Plasma | 2 ng/mL | [6] |
| This compound | Rat CSF | 10 ng/mL | [6] |
| Amoxapine | Rat Brain Tissue | 3 ng/g | [6] |
| Amoxapine | Rat Plasma | 1 ng/mL | [6] |
Experimental Protocols
Detailed Methodology for HPLC Quantification of this compound in Serum
This protocol is based on a published method and provides a starting point for developing a robust analytical procedure.[5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of serum, add an internal standard (e.g., 8-methoxyloxapine).[5]
-
Adsorb the drug from the serum onto an extraction column.
-
Elute the compounds with a mixture of 1-butanol/hexane (1:5 by vol).[5]
-
Perform a back-extraction into an aqueous acid solution.
-
Re-extract the compounds from the aqueous acid into the elution-solvent mixture.[5]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: µ-Bondapak C18 reversed-phase column.[5]
-
Mobile Phase: Acetonitrile/water (74/26 by vol) containing 26 µL of n-butylamine per liter.[5]
-
Flow Rate: 1.5 mL/min (example, may need optimization).
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 50 µL (example, may need optimization).
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting low signal for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of amoxapine, this compound, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 8-Hydroxy Amoxapine-d8 | TRC-H797807-10MG | LGC Standards [lgcstandards.com]
Technical Support Center: Optimizing LC-MS Parameters for 8-Hydroxyamoxapine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of 8-Hydroxyamoxapine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for this compound in biological matrices like plasma or serum?
A1: Both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) are effective methods for preparing plasma and serum samples for this compound analysis. The choice between them often depends on the required level of sample cleanup and the desired sensitivity. PPT is a simpler and faster method, while SPE provides a cleaner extract, which can reduce matrix effects and improve sensitivity.[1]
Q2: Which type of LC column is most suitable for the separation of this compound?
A2: Reversed-phase columns, such as C18 and C8, are commonly used for the chromatographic separation of this compound and related compounds.[2][3] Biphenyl columns have also been shown to be effective.[4] The choice of column will depend on the specific requirements of the assay, including the need to separate this compound from its isomers and other metabolites.
Q3: What are the typical mobile phases used for the analysis of this compound?
A3: A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or a buffer salt like ammonium formate.[4] The organic solvent gradient is adjusted to achieve optimal retention and peak shape.
Q4: What are the expected precursor and product ions for this compound in positive ion ESI-MS/MS?
Q5: How can I troubleshoot poor peak shape for this compound?
A5: Poor peak shape, such as tailing or fronting, can be caused by several factors. For a polar compound like this compound, ensure proper pH of the mobile phase to maintain a consistent ionization state. Using a mobile phase with a suitable buffer can help. Other potential causes include column degradation, sample solvent being too strong, or extra-column dead volume.[5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperature. Test both positive and negative ionization modes, although positive mode is generally preferred for amine-containing compounds. |
| Inefficient Fragmentation | Optimize the collision energy for the selected MRM transitions. A collision energy ramp experiment can help identify the optimal setting for each product ion. |
| Matrix Effects (Ion Suppression) | Matrix effects from endogenous components in biological samples can suppress the ionization of this compound.[6] To mitigate this, improve sample cleanup using SPE instead of PPT, or dilute the sample. Ensure chromatographic separation from co-eluting matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
| In-source Fragmentation | As a hydroxylated metabolite, this compound may be prone to in-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer.[7] This can lead to a lower abundance of the intended precursor ion. To minimize this, reduce the source temperature and fragmentor/cone voltage. |
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Peak tailing can occur due to interactions between the basic amine groups of this compound and residual silanols on the silica-based column. Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a column with advanced end-capping. |
| Inappropriate Sample Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[5] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. |
| Column Overload | Injecting too much analyte can lead to peak fronting. Reduce the injection volume or the concentration of the sample. |
| Column Void or Contamination | A void at the head of the column or contamination can cause peak splitting or broadening.[5] Reverse-flush the column or replace it if necessary. |
Issue 3: Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. Evaporation of the organic component can lead to longer retention times. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature, as temperature variations can affect retention time. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Replace the column if performance deteriorates. |
| Pump Malfunction | Inconsistent flow from the LC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and maintained. |
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard).
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This is a general protocol using a mixed-mode cation exchange SPE cartridge, which is suitable for basic compounds like this compound. Optimization may be required based on the specific SPE sorbent used.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of a suitable buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Pre-treat the plasma/serum sample by diluting it 1:1 with the equilibration buffer. Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Wash: Wash the cartridge with 1 mL of the equilibration buffer to remove unretained interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove more polar interferences.
-
Elute: Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrument and application.
| Parameter | Typical Value / Condition |
| LC Column | C18 or Biphenyl, 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 90-95%) over several minutes, hold, and then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 50 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 330.8 |
| Product Ions (Predicted) | m/z 271.1, m/z 243.1 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound LC-MS analysis.
References
- 1. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of amoxapine, this compound, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Hydroxyamoxapine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of 8-Hydroxyamoxapine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is a major active metabolite of the tricyclic antidepressant amoxapine.[1][2] Its accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as it contributes to the overall therapeutic and pharmacological profile of amoxapine.[1] Poor or inconsistent recovery can lead to inaccurate data and misinterpretation of experimental results.
Q2: What are the common causes of poor recovery of this compound?
Poor recovery of this compound can stem from several factors, including:
-
Suboptimal Extraction Procedures: Inefficient solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can lead to significant analyte loss.
-
Analyte Degradation: this compound may be susceptible to degradation under certain conditions, such as exposure to strong acids, light, or enzymatic activity in the sample.[3]
-
Improper pH Conditions: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, thereby affecting its partitioning and recovery.[4]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the extraction process or the analytical detection.
-
Adsorption to Labware: Polar analytes like this compound can sometimes adsorb to the surfaces of plastic or glass labware, leading to losses.
Q3: How can I improve the stability of this compound in my samples?
To enhance stability, consider the following:
-
Control pH: Maintain a neutral or slightly basic pH during sample storage and initial extraction steps to minimize acid-catalyzed degradation.
-
Protect from Light: Store samples and extracts in amber vials or protect them from direct light.
-
Low Temperature Storage: Keep samples frozen until analysis to minimize enzymatic degradation.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the sample may be beneficial.[5]
Troubleshooting Guides
Low Recovery After Protein Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Low recovery in the supernatant | Incomplete precipitation of proteins: this compound may be co-precipitated with proteins. | * Optimize precipitating solvent: Test different organic solvents such as acetonitrile or methanol, or acids like trichloroacetic acid (TCA). A combination of TCA and acetone can be more effective than either alone. * Adjust solvent-to-sample ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to sample.[6] * Ensure thorough vortexing and incubation: Mix the sample and solvent vigorously and allow sufficient incubation time at a low temperature (e.g., -20°C) to ensure complete protein precipitation. |
| Analyte loss during solvent evaporation | Volatility of this compound: While not highly volatile, some loss can occur with aggressive evaporation. | * Use a gentle stream of nitrogen for evaporation. * Avoid high temperatures during evaporation. |
| Difficulty resolubilizing the precipitate | Harsh precipitation conditions: TCA precipitation can sometimes result in protein pellets that are difficult to redissolve. | * Consider alternative methods: If resolubilization is a persistent issue, explore solid-phase extraction or liquid-liquid extraction. * Use a reconstitution solvent with a different pH or organic composition. |
Low Recovery After Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte not retained on the sorbent | Inappropriate sorbent selection: The sorbent may not have the correct chemistry to retain this compound. | * Select a suitable sorbent: For a polar metabolite like this compound, a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balance (HLB) sorbent may be effective.[7] * Ensure proper sorbent conditioning and equilibration: Follow the manufacturer's protocol for conditioning and equilibrating the SPE cartridge to ensure optimal sorbent performance.[8] |
| Incorrect sample pH: The ionization state of this compound may prevent its retention. | * Adjust sample pH: For a basic analyte, acidify the sample to ensure it is in its cationic form for retention on a cation exchange sorbent.[9] | |
| Analyte retained but not eluted | Elution solvent is too weak: The solvent may not be strong enough to desorb this compound from the sorbent. | * Increase elution solvent strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer.[8] * Adjust elution solvent pH: For a cation exchange sorbent, use a basic modifier (e.g., ammonium hydroxide) in the elution solvent to neutralize the charge on the analyte and facilitate its elution.[8] |
| Low recovery in the final eluate | Insufficient elution volume: The volume of the elution solvent may not be adequate to completely elute the analyte. | * Increase the elution volume: Try eluting with a larger volume or perform a second elution and combine the eluates.[5] |
Low Recovery After Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Poor partitioning into the organic phase | Incorrect pH of the aqueous phase: this compound may be in its ionized form, which is less soluble in the organic solvent. | * Adjust the pH of the aqueous sample: For a basic analyte, increase the pH of the sample to deprotonate it and increase its solubility in the organic phase. |
| Inappropriate organic solvent: The polarity of the extraction solvent may not be optimal for this compound. | * Test different extraction solvents: A mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol, ethyl acetate) can be effective.[10] | |
| Emulsion formation | High concentration of proteins or lipids in the sample. | * Centrifuge at a higher speed or for a longer duration. * Add a small amount of a different organic solvent or salt to break the emulsion. * Consider Supported Liquid Extraction (SLE) as an alternative to minimize emulsion formation. [11] |
Experimental Protocols
Protein Precipitation (with Acetonitrile)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.[12]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing this compound.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Equilibrate the cartridge: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge. Do not allow the sorbent to dry.[8]
-
Load the sample: Dilute the plasma/serum sample with the acidic buffer and load it onto the cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of the acidic buffer to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elute this compound: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Supported Liquid Extraction (SLE)
-
Pre-treat the sample: Dilute the aqueous sample (e.g., plasma, urine) with water or a buffer to adjust the pH. For basic analytes, a basic modifier may improve recovery.[9]
-
Load the sample: Apply the pre-treated sample to the SLE column or well.
-
Wait for absorption: Allow the sample to absorb onto the diatomaceous earth support for approximately 5 minutes.[11]
-
Elute with an organic solvent: Apply a water-immiscible organic solvent (e.g., a mixture of dichloromethane and isopropanol) and allow it to flow through the column under gravity.[10]
-
Collect the eluate: Collect the organic solvent containing the extracted this compound.
-
Evaporate and reconstitute: Evaporate the solvent and reconstitute the residue for analysis.
Data Presentation
Table 1: Reported Recovery of this compound and Related Compounds Using Different Extraction Methods
| Analyte | Extraction Method | Matrix | Reported Recovery | Reference |
| Amoxapine and metabolites | HPLC with extraction | - | "Excellent" | [13] |
| Various antidepressants | Supported Liquid Extraction (SLE) | Saliva | >50% | [11] |
| Polar to mid-polar metabolites | Trichloroacetic acid extraction | Serum | 70-130% | [14] |
Note: Specific quantitative recovery data for this compound is limited in the reviewed literature. The table provides a general overview of recovery for similar compounds and methods.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Metabolism of Amoxapine and mechanism of its active metabolites.
References
- 1. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. welchlab.com [welchlab.com]
- 6. Protein Precipitation Methods for Proteomics [biosyn.com]
- 7. mdpi.com [mdpi.com]
- 8. thermofisher.com [thermofisher.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of amoxapine, this compound, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polar metabolomics using trichloroacetic acid extraction and porous graphitic carbon stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 8-Hydroxyamoxapine
Welcome to the technical support center for the analysis of 8-Hydroxyamoxapine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression and troubleshooting common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[3] In bioanalytical methods, endogenous components like salts, proteins, and phospholipids are common causes of ion suppression.[4][5]
Q2: What are the primary causes of ion suppression in the LC-MS/MS analysis of this compound?
A2: The primary causes of ion suppression are co-eluting matrix components that compete with this compound for ionization in the mass spectrometer's ion source.[1][6] These interfering substances can originate from the biological matrix (e.g., plasma, urine), sample collection tubes, or sample preparation reagents.[4][7] Common culprits include phospholipids, salts, and endogenous metabolites.[5][8] The presence of less volatile compounds can affect droplet formation and evaporation, which in turn impacts the amount of charged this compound ions reaching the detector.[4]
Q3: How can I detect and assess the extent of ion suppression for my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[4][8] In this technique, a constant flow of this compound solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.[2] Another approach is to compare the peak area of this compound in a standard solution versus its peak area when spiked into an extracted blank matrix. A lower peak area in the matrix indicates ion suppression.[9]
Q4: What are the general strategies to minimize ion suppression for this compound?
A4: Strategies to minimize ion suppression can be categorized into three main areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[1][5]
-
Chromatographic Separation: To separate this compound from interfering compounds.[1][10]
-
Mass Spectrometry Optimization: To adjust instrument settings for better selectivity and sensitivity.
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interferences.[1][8] Cation-exchange SPE has been successfully used for the extraction of this compound and related compounds.[11] 2. Optimize Chromatography: Modify the mobile phase composition or gradient to better separate this compound from the suppression zone.[1] Ensure the analyte does not elute in the region where salts or phospholipids typically appear.[8] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9][12] |
| Suboptimal MS Parameters | 1. Optimize Ion Source Parameters: Adjust settings like spray voltage, gas flows, and temperature to maximize the signal for this compound. 2. Select Appropriate Ionization Mode: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression in some cases.[13] |
| Inefficient Extraction | 1. Review Extraction Protocol: Ensure the pH and solvent choice are optimal for the extraction of this compound. 2. Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is ideal to compensate for extraction inefficiency and matrix effects.[1] |
Issue 2: High variability in this compound peak areas between replicate injections or different samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Implement Robust Sample Preparation: Use a validated and consistent sample preparation method, such as SPE, to minimize sample-to-sample variation in matrix components.[5][8] 2. Utilize a Co-eluting Internal Standard: A SIL internal standard that co-elutes with this compound will experience similar ion suppression, allowing for accurate correction and reducing variability.[1] |
| Carryover | 1. Optimize Wash Solvents: Ensure the autosampler and injection port are thoroughly washed with a strong solvent between injections to prevent carryover from previous samples. 2. Inject Blank Samples: Run blank injections after high-concentration samples to confirm the absence of carryover. |
| System Instability | 1. Check LC and MS System Performance: Verify the stability of the LC pump flow rate and the MS detector response. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To determine the retention times at which matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Extracted blank biological matrix (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Equilibrate the LC system with the analytical mobile phase.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the analytical column and the MS ion source using a tee-piece.
-
Infuse the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for the this compound MRM transition is observed, inject the extracted blank matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove matrix interferences and concentrate this compound from a biological sample.
Materials:
-
Cation-exchange SPE cartridges
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Acidified water, Methanol)
-
Elution solvent (e.g., Methanolic ammonia)
-
Biological sample (e.g., plasma)
-
Internal standard solution
Methodology:
-
Spike the biological sample with the internal standard.
-
Pre-treat the sample as required (e.g., acidification).
-
Condition the SPE cartridge with methanol, followed by equilibration with water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove salts and polar interferences.
-
Wash the cartridge with methanol to remove less polar interferences like phospholipids.
-
Elute this compound and the internal standard with the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Typical Matrix Component Removal Efficiency | Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Low (primarily proteins)[5] | High[5] | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High (removes salts, phospholipids, proteins)[8] | Low[8] | Moderate |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution of 8-Hydroxyamoxapine and metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of 8-Hydroxyamoxapine and its related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of amoxapine I should be aware of during analysis?
Amoxapine is itself the N-demethylated metabolite of loxapine. The primary metabolites of amoxapine that are often monitored alongside the parent drug are 7-hydroxyamoxapine and this compound.[1][2] Loxapine can also be metabolized to 7-hydroxyloxapine and 8-hydroxyloxapine.[3][4] Therefore, depending on the sample origin, you may need to resolve amoxapine, this compound, 7-hydroxyamoxapine, and potentially loxapine and its hydroxylated metabolites.
Q2: Why is co-elution an issue for this compound and its related compounds?
Co-elution, where two or more compounds elute from the chromatography column at the same time, can lead to inaccurate quantification and misidentification of analytes.[5] Given the structural similarities between amoxapine and its hydroxylated metabolites, achieving baseline separation can be challenging.
Q3: What type of analytical column is typically recommended for separating this compound and its metabolites?
Reversed-phase columns, such as C18 or C6, are commonly used for the separation of amoxapine and its metabolites.[2][6] The choice of column will depend on the specific method and the range of analytes being targeted.
Troubleshooting Guide: Resolving Co-elution
Problem: I am observing poor peak shape or co-elution of this compound with other metabolites.
This guide provides a systematic approach to troubleshooting and resolving co-elution issues.
Step 1: Initial Checks
-
Verify System Suitability: Ensure your HPLC or LC-MS/MS system passes standard performance checks. Look for stable pressure, low baseline noise, and consistent retention times with a standard solution.
-
Check for Contamination: Carryover from previous injections can mimic co-elution. Run a blank solvent injection to check for ghost peaks.[7] If present, flush the column and injector with a strong solvent.
Step 2: Method Optimization
If the initial checks do not resolve the issue, you may need to adjust your chromatographic method.
Mobile Phase Modification:
-
Adjust Organic Solvent Ratio: A common first step is to alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.[5]
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like amoxapine and its metabolites. Small adjustments to the pH can alter the charge state of the analytes and improve resolution.
-
Incorporate an Ion-Pairing Reagent: For challenging separations, adding an ion-pairing reagent to the mobile phase can enhance the retention and resolution of charged analytes on a reversed-phase column.
Column and Temperature Adjustments:
-
Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of potential analyte degradation at higher temperatures.
Step 3: Sample Preparation
-
Optimize Extraction: Inefficient sample cleanup can introduce interfering compounds from the matrix. Re-evaluate your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure effective removal of interfering substances.[6][8]
Experimental Protocols
The following are examples of published methodologies for the analysis of amoxapine and its metabolites.
Method 1: HPLC-UV for Amoxapine and this compound in Serum [6]
-
Column: µ-Bondapak C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water (74/26 by vol) with 26 µL of n-butylamine per liter.
-
Detection: UV at 254 nm.
-
Internal Standard: 8-methoxyloxapine.
-
Sample Preparation: Adsorption onto extraction columns, elution with 1-butanol/hexane (1/5 by vol), re-extraction into aqueous acid, and a final re-extraction into the elution solvent.
Method 2: HPLC for Loxapine, Amoxapine, and their 7- and 8-Hydroxy Metabolites in Plasma [2]
-
Column: 5-µm Spherisorb C6 column.
-
Mobile Phase: 5 mM phosphate buffer (with 14 mM orthophosphoric acid)-acetonitrile (with 105 µM nonylamine) (77:23, v/v).
-
Sample Preparation: A two-step extraction procedure.
Method 3: LC-MS/MS for Loxapine and Five Metabolites in Rat Brain, Plasma, and CSF [9]
-
Sample Preparation: Optimized extraction using perchloric acid and methanol.
-
Detection: Tandem mass spectrometry (MS/MS).
Quantitative Data Summary
The following tables summarize performance characteristics from various published methods.
Table 1: Linearity and Sensitivity
| Analyte | Method | Matrix | Linearity Range | LLOQ | Reference |
| Amoxapine | HPLC-UV | Serum | Up to 1,000 ng/mL | 10 ng/mL | [10] |
| This compound | HPLC-UV | Serum | Up to 1,000 ng/mL | 25 ng/mL | [10] |
| Loxapine | LC-MS/MS | Rat Plasma | - | 1 ng/mL | [9] |
| Amoxapine | LC-MS/MS | Rat Plasma | - | 1 ng/mL | [9] |
| Hydroxylated Metabolites | LC-MS/MS | Rat Plasma | - | 2 ng/mL | [9] |
| Loxapine & Metabolites | LC-MS/MS | Human Plasma | 0.0500-50.0 ng/mL | 0.0500 ng/mL | [8][11] |
Table 2: Precision
| Analyte | Method | Within-run CV | Inter-assay Precision | Reference |
| This compound | HPLC-UV | 4.57% | - | [10] |
| Amoxapine | HPLC-UV | 3.84% | - | [10] |
| Loxapine & Metabolites | LC-MS/MS | < 15% | < 10% | [8][11] |
Visualizations
Caption: Metabolic pathway of loxapine to amoxapine and their hydroxylated metabolites.
Caption: A logical workflow for troubleshooting co-elution issues.
References
- 1. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of amoxapine, this compound, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 8-Hydroxyamoxapine
For researchers, scientists, and drug development professionals, the accurate quantification of 8-Hydroxyamoxapine, an active metabolite of the antidepressant amoxapine, is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This guide provides a detailed comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of validated HPLC, LC-MS/MS, and a general methodology for GC-MS based on the analysis of related tricyclic antidepressants.
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | HPLC with UV Detection |
| Linearity Range | Up to 1000 ng/mL[1] |
| Sensitivity | 25 ng/mL[1] |
| Precision (Within-run CV) | 4.57%[1] |
| Recovery | Excellent[1] |
Table 2: LC-MS/MS Method Validation Parameters for this compound
| Parameter | ESI-LC-MS/MS (SPE) | ESI-LC-MS/MS (Precipitation) |
| Dynamic Range | 0.0500 - 50.0 ng/mL[2] | 0.100 - 25.0 ng/mL[2] |
| Accuracy | ±13%[2] | ±13%[2] |
| Intra-assay Precision | < 15%[2] | < 15%[2] |
| Inter-assay Precision | < 10%[2] | < 10%[2] |
Table 3: General Performance Characteristics of GC-MS for Tricyclic Antidepressants
| Parameter | GC-MS |
| Limit of Quantification (LOQ) | 0.2 - 5 ng/mL (with preconcentration)[3] |
| Recovery | 80.2 - 92.1% (pipette tip SPE)[3] |
| Sample Types | Human plasma, urine[3][4] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for HPLC, LC-MS/MS, and a generalized GC-MS method, along with visual workflows.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the routine analysis of amoxapine and its active metabolite, this compound, has been established.[1]
Experimental Protocol:
-
Sample Preparation: A liquid-liquid extraction procedure is employed to isolate the analytes from the biological matrix.
-
Chromatographic Conditions:
HPLC analytical workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Two robust ESI-LC-MS/MS methods have been validated for the quantitative analysis of loxapine, amoxapine, and their hydroxylated metabolites, including this compound, in human plasma.[2]
Experimental Protocol:
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
LC-MS/MS analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of tricyclic antidepressants and their metabolites. While a specific validated method for this compound is not detailed in the provided search results, a general workflow can be outlined based on methods for similar compounds.[3][4]
Generalized Experimental Protocol:
-
Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to isolate the analytes from biological matrices like plasma or urine.[3][4] Pipette tip solid-phase extraction with C18 tips has been successfully applied for amoxapine.[3]
-
Derivatization: Derivatization is often necessary for polar metabolites to increase their volatility for GC analysis.
-
-
GC-MS Conditions:
-
Column: A capillary column such as a DB-5MS is typically used.[3]
-
Carrier Gas: Helium.
-
Ionization: Electron Impact (EI).
-
Detection: Mass Spectrometry (MS).
-
Generalized GC-MS workflow for this compound.
Conclusion
The choice between HPLC, LC-MS/MS, and GC-MS for the analysis of this compound will be dictated by the specific needs of the research. HPLC with UV detection offers a cost-effective method for routine analysis with good linearity and precision.[1] For studies requiring higher sensitivity and specificity, particularly with complex biological matrices, LC-MS/MS is the method of choice, offering excellent accuracy and precision at very low concentrations.[2] GC-MS provides a robust alternative, especially when coupled with effective sample preparation techniques to enhance analyte volatility and detection.[3] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable analytical method for their this compound quantification needs.
References
- 1. Analysis of amoxapine, this compound, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxyamoxapine vs. Amoxapine: A Comparative Analysis of Receptor Affinity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor affinity profiles of amoxapine, a well-established tetracyclic antidepressant, and its principal active metabolite, 8-hydroxyamoxapine. Understanding the nuanced interactions of these compounds with various neurotransmitter receptors is crucial for elucidating their mechanisms of action, predicting their therapeutic effects, and anticipating potential side effects. This document summarizes key quantitative binding data, outlines the experimental methodologies used to obtain this data, and presents visual diagrams to illustrate key concepts.
Summary of Receptor Binding Affinities
Amoxapine exhibits a complex pharmacological profile, characterized by its interaction with a broad range of neurotransmitter receptors. Its active metabolite, this compound, also contributes significantly to its overall effect, demonstrating a distinct but related receptor affinity profile. The binding affinities of both compounds for key receptors, represented by the inhibition constant (Kᵢ), are summarized in the table below. Lower Kᵢ values indicate a higher binding affinity.
| Receptor/Transporter | Amoxapine Kᵢ (nM) | This compound Kᵢ (nM) | Predominant Effect of Binding |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | 58[1] | More potent than amoxapine (exact Kᵢ not available)[1][2] | Inhibition of serotonin reuptake |
| Norepinephrine Transporter (NET) | 16[1] | Similar to amoxapine (exact Kᵢ not available)[2] | Inhibition of norepinephrine reuptake |
| Dopamine Transporter (DAT) | 4310[1] | Data not available | Weak inhibition of dopamine reuptake |
| Dopamine Receptors | |||
| D₂ | 32[1] | Data not available | Antagonism (contributes to antipsychotic effects) |
| D₃ | 40[1] | Data not available | Antagonism |
| D₄ | 21[1] | Data not available | Antagonism |
| Serotonin Receptors | |||
| 5-HT₂ₐ | 0.5[1] | Data not available | Antagonism |
| 5-HT₂C | 1.4[1] | Data not available | Antagonism |
| 5-HT₃ | 38[1] | Data not available | Antagonism |
| 5-HT₆ | 9.5[1] | Data not available | Antagonism |
| 5-HT₇ | 40[1] | Data not available | Antagonism |
| Adrenergic Receptors | |||
| α₁-Adrenergic | 14[1] | Data not available | Antagonism (can lead to orthostatic hypotension) |
| Histamine Receptors | |||
| H₁ | 1.1[1] | Data not available | Antagonism (contributes to sedative effects) |
| Muscarinic Receptors | |||
| M₁ | 1000[1] | Data not available | Weak antagonism (lower anticholinergic side effects) |
Key Pharmacological Differences
Amoxapine acts as a potent antagonist at several key receptors, including the serotonin 5-HT₂ₐ and histamine H₁ receptors, and as a moderately potent inhibitor of norepinephrine and serotonin reuptake.[1] Its affinity for the dopamine D₂ receptor contributes to its antipsychotic properties.[3]
The primary distinction of its metabolite, this compound, lies in its activity at the monoamine transporters. It is a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] Crucially, it demonstrates a more potent inhibition of the serotonin transporter compared to its parent compound, amoxapine, while maintaining a similar level of norepinephrine transporter inhibition.[1][2] This enhanced serotonergic activity of this compound plays a significant role in balancing the overall serotonin-to-norepinephrine reuptake inhibition ratio of amoxapine treatment.[1]
Experimental Protocols
The receptor affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. These assays are a standard and powerful tool for characterizing the interaction between a drug and its target receptor.
General Principle of Competitive Radioligand Binding Assay
This technique measures the affinity of a test compound (e.g., amoxapine or this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for that receptor.
Step-by-Step Methodology
-
Receptor Preparation:
-
Cell membranes expressing the target receptor are prepared. This typically involves homogenizing tissue (e.g., brain tissue) or cultured cells known to express the receptor of interest.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.
-
-
Assay Incubation:
-
A constant concentration of the radiolabeled ligand is incubated with the prepared receptor membranes.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Following incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioligand bound to the receptor decreases as the concentration of the competing unlabeled test compound increases.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radiolabeled ligand and Kₑ is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.
-
-
Visualizing the Concepts
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: Comparative Receptor Affinity of Amoxapine and this compound.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
The Potency of 8-Hydroxyamoxapine: A Comparative Analysis with Leading SNRIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of 8-Hydroxyamoxapine, an active metabolite of the tetracyclic antidepressant Amoxapine, with other established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). While this compound is known to contribute to the SNRI profile of its parent compound, specific quantitative data on its binding affinity for the serotonin (SERT) and norepinephrine (NET) transporters are not widely available in publicly accessible literature. This guide summarizes the available data for other prominent SNRIs to provide a comparative framework and highlights the need for further research into the specific pharmacological profile of this compound.
Comparative Potency at Serotonin and Norepinephrine Transporters
The primary mechanism of action for SNRIs is the inhibition of SERT and NET, which increases the synaptic availability of serotonin and norepinephrine. The potency of this inhibition is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the transporters. A lower Kᵢ value indicates a higher binding affinity and greater potency.
The following table summarizes the reported Kᵢ values for several common SNRIs at human SERT and NET. This data is compiled from various preclinical studies and provides a basis for comparing their relative potencies and selectivities.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/NET Kᵢ Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Amoxapine | 200 | 40 | 5 |
| Venlafaxine | 82 | 2480 | 0.03 |
| Desvenlafaxine | 53 | 558 | 0.1 |
| Duloxetine | 0.8 | 7.5 | 0.11 |
| Milnacipran | 100 | 200 | 0.5 |
| Levomilnacipran | 19 | 11 | 1.7 |
Note: Kᵢ values can vary between studies depending on the experimental conditions. The data presented here are representative values from preclinical in vitro studies.
Experimental Protocols
The determination of binding affinities (Kᵢ values) for SERT and NET is crucial for characterizing the potency and selectivity of SNRIs. The most common method for this is the radioligand binding assay.
Radioligand Binding Assay for SERT and NET
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the serotonin and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT or NET.
-
Radioligand specific for SERT (e.g., [³H]citalopram) or NET (e.g., [³H]nisoxetine).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer. A control group with only the radioligand and membranes is included to determine total binding. Non-specific binding is determined in the presence of a high concentration of a known SERT or NET inhibitor.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing Key Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the mechanism of action of SNRIs and a typical experimental workflow.
Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Caption: Experimental workflow for a radioligand binding assay.
Discussion and Future Directions
This compound is an active metabolite of Amoxapine, and its SNRI activity is a significant contributor to the parent drug's therapeutic effect.[1] Qualitative descriptions suggest it has a more potent inhibitory action on serotonin reuptake compared to Amoxapine itself.[2] However, the lack of publicly available, quantitative binding data (Kᵢ values) for this compound at SERT and NET makes a direct potency comparison with other SNRIs challenging.
The data presented for other SNRIs reveal a spectrum of potencies and selectivities. For instance, Venlafaxine and its metabolite Desvenlafaxine show a preference for SERT over NET. Duloxetine also demonstrates higher affinity for SERT. In contrast, Milnacipran is a more balanced inhibitor, while Levomilnacipran shows a higher potency for NET.
To fully understand the therapeutic potential and side-effect profile of this compound, and by extension Amoxapine, it is imperative that future research focuses on determining its specific binding affinities for SERT, NET, and other relevant receptors and transporters. Such data, generated through rigorous experimental protocols like the radioligand binding assays described, would allow for a more precise placement of this compound within the landscape of available SNRIs and could inform the development of novel antidepressants with optimized pharmacological profiles.
References
A Comparative Guide to Analytical Methods for 8-Hydroxyamoxapine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of 8-hydroxyamoxapine, the active metabolite of the antidepressant drug amoxapine. While direct inter-laboratory comparison program results for this compound are not publicly available, this document synthesizes data from published literature to offer a detailed comparison of method performance, experimental protocols, and key validation parameters. The information presented is intended to assist researchers and laboratory professionals in the selection and implementation of robust analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials.
The therapeutic range for the combined total of amoxapine and this compound is generally considered to be 200–400 ng/mL.[1] Accurate and precise quantification of this compound is crucial for effective therapeutic drug management.
Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of various high-performance liquid chromatography (HPLC)-based methods for the quantification of this compound in biological matrices. These methods demonstrate the evolution from traditional HPLC with UV detection to more sensitive and specific tandem mass spectrometry (LC-MS/MS).
| Method | Matrix | Quantification Range | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy | Reference |
| HPLC-UV | Serum | 25 - 1000 ng/mL | 4.57% | Not Reported | Not Reported | [2] |
| HPLC-UV | Serum | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
| LC-MS/MS | Human Plasma | 0.05 - 50.0 ng/mL | < 15% | < 10% | ±13% | [4] |
| LC-MS/MS | Whole Blood | 2.5 - 900 ng/mL | Not Specified | Not Specified | Not Specified | [5] |
Note: The performance characteristics are as reported in the cited literature. Direct comparison should be made with caution due to variations in study design, instrumentation, and validation criteria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summaries of the experimental protocols from the cited literature.
Method 1: High-Performance Liquid Chromatography with UV Detection
This method is suitable for routine analysis and therapeutic monitoring.
-
Sample Preparation:
-
Extraction of the drug from serum.
-
Details of the extraction procedure are not fully specified in the abstract but recovery rates were noted as "excellent".[2]
-
-
Chromatography:
-
Detection:
-
Detector: UV spectrophotometer at a wavelength of 254 nm.[3]
-
-
Internal Standard: 8-methoxyloxapine.[3]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This ESI-LC-MS/MS method offers high sensitivity and specificity for the analysis of this compound in human plasma.[4]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Cation-exchange solid-phase extraction was utilized to extract amoxapine and its hydroxylated metabolites from human K2EDTA plasma.[4]
-
-
Chromatography:
-
Instrument: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Specific column details are not provided in the abstract.
-
Mobile Phase: Specific mobile phase composition is not detailed in the abstract.
-
-
Detection:
-
Detector: Tandem mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification in LC-MS/MS methods.
-
Visualized Workflows and Pathways
The following diagrams illustrate a generalized workflow for the analysis of this compound and the concept of inter-laboratory comparison.
References
- 1. labcorp.com [labcorp.com]
- 2. Analysis of amoxapine, this compound, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to 8-Hydroxyamoxapine Reference Standard Purity Assessment
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative assessment of 8-Hydroxyamoxapine reference standards, offering insights into their purity, available analytical data, and a recommended analytical approach for verification.
Comparison of Commercially Available this compound Reference Standards
Several suppliers offer this compound as a reference standard. While a comprehensive, independent comparison is challenging due to the lack of a standardized pharmacopeial monograph, the following table summarizes the publicly available information from prominent suppliers. Researchers are encouraged to request a complete Certificate of Analysis (CoA) from the supplier before purchase to obtain detailed purity data and the analytical methods used.
| Supplier | Product Name | CAS Number | Stated Purity (by HPLC) | Additional Information Provided |
| LGC Standards | 8-Hydroxy Amoxapine | 61443-78-5 | >95%[1] | Offers a comprehensive CoA upon request. |
| Allmpus | AMOXAPINE 8-HYDROXY IMPURITY | 61443-78-5 | 98%[2] | CoA with HNMR, MASS, HPLC, IR, TGA data available.[2] |
| Veeprho | Amoxapine 8-Hydroxy Impurity | 61443-78-5 | Not specified | Provides a list of other amoxapine-related impurities.[3] |
| Axios Research | Amoxapine 8-Hydroxy Impurity | 61443-78-5 | Not specified | States the product is a fully characterized chemical compound. |
Recommended Analytical Protocol for Purity Assessment
In the absence of an official monograph in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), a robust High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of this compound reference standards and identifying any related impurities. The following method is a suggested starting point, based on published analytical procedures for amoxapine and its metabolites, and should be validated for its intended use.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate this compound from its potential impurities.
| Parameter | Recommended Condition |
| Column | C18 (e.g., µ-Bondapak C18), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (74:26, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | Ambient |
| Sample Preparation | Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL. |
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the chromatogram for a sufficient time to ensure the elution of all potential impurities.
-
Analyze the chromatogram for the area percent of the main peak and any impurity peaks.
The purity of the this compound reference standard is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a chemical reference standard like this compound.
Potential Impurities of this compound
The purity assessment should also focus on the identification and quantification of potential impurities. Based on the metabolic pathway of Amoxapine and commercially available impurity standards, the following related substances should be considered.
Note on Impurities:
-
Amoxapine: The parent drug from which this compound is a metabolite. Its presence would indicate an incomplete metabolic conversion or a carryover from the synthesis process.
-
7-Hydroxyamoxapine: A positional isomer and another major metabolite of Amoxapine. Chromatographic separation of these two isomers is critical for accurate purity assessment.
-
Amoxapine N-oxide: A potential degradation product or metabolite.
-
Other Related Substances: These could include starting materials, by-products from the synthesis, or degradation products.
Conclusion
The selection of a high-purity this compound reference standard is a critical step in ensuring the accuracy and reliability of analytical data. While no official pharmacopeial monograph currently exists, a systematic approach involving a validated HPLC method for purity determination, alongside spectroscopic techniques for identity confirmation, provides a robust framework for assessing the quality of commercially available standards. Researchers should always request and critically evaluate the supplier's Certificate of Analysis to make an informed decision.
References
A Comparative Guide to the Quantitative Analysis of 8-Hydroxyamoxapine
The accurate and precise quantification of 8-Hydroxyamoxapine, an active metabolite of the antidepressant amoxapine, is crucial for therapeutic drug monitoring and pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) being a prevalent and highly sensitive technique. This guide provides a comparative overview of published methods, focusing on their accuracy, precision, and experimental protocols.
Performance Characteristics of Analytical Methods
The performance of an analytical method is defined by several key parameters, including its accuracy, precision, linearity, and sensitivity (limit of detection and quantification). The following table summarizes the reported performance characteristics for the quantification of this compound using different methodologies.
| Analytical Method | Matrix | Linearity (ng/mL) | Accuracy | Precision | Sensitivity (LLOQ/LOD) |
| HPLC-MS/MS | Human Plasma | 0.0500 - 50.0 | ±13% | <15% (intra-assay), <10% (inter-assay) | 0.0500 ng/mL (LLOQ) |
| HPLC | Serum | Up to 1,000 | Not explicitly stated | 4.57% (within-run CV) | 25 ng/mL (Sensitivity) |
CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification, LOD: Limit of Detection
Experimental Protocols
A detailed understanding of the experimental methodology is essential for replicating and comparing analytical results. Below are the protocols for the key methods cited in this guide.
1. HPLC-MS/MS Method for this compound in Human Plasma[1][2]
-
Sample Preparation: Cation-exchange solid-phase extraction (SPE) was employed to extract this compound and other analytes from human K2EDTA plasma.[1][2]
-
Chromatography: The separation was achieved using a high-performance liquid chromatography system.
-
Mass Spectrometry: Detection and quantification were performed using an ESI-LC-MS/MS system.[1]
2. HPLC Method for this compound in Serum[3]
-
Sample Preparation: A multi-step extraction procedure was utilized. This involved adsorbing the drug from serum onto extraction columns, followed by elution with a 1-butanol/hexane mixture, re-extraction into an aqueous acid, and a final re-extraction into the elution-solvent mixture.[4]
-
Chromatography: A µ-Bondapak C18 reversed-phase column was used for separation. The mobile phase consisted of acetonitrile/water (74/26 by vol) with the addition of n-butylamine.[4]
-
Detection: The compounds were measured at a wavelength of 254 nm.[4] 8-methoxyloxapine was used as the internal standard.[4]
Visualizing the Analytical Workflow
To provide a clearer understanding of the steps involved in the quantification of this compound, a generalized experimental workflow is depicted below.
Caption: General workflow for this compound quantification.
This guide highlights the robust and sensitive nature of HPLC-MS/MS for the quantification of this compound, offering high accuracy and precision at low concentrations. While traditional HPLC methods are also available, they may exhibit higher limits of detection. The choice of method will depend on the specific requirements of the research, including the desired sensitivity and the available instrumentation.
References
- 1. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of amoxapine, this compound, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 8-Hydroxyamoxapine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the disposal of 8-Hydroxyamoxapine, a metabolite of the antidepressant amoxapine. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Understanding the Hazard Profile
This compound is classified with specific hazards that necessitate careful handling during disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound poses the following risks:
-
Harmful if swallowed: Acute toxicity (oral).[1]
-
Causes skin irritation. [1]
-
Causes serious eye damage. [1]
-
May cause respiratory irritation. [1]
Given these hazards, this compound should be managed as a hazardous chemical.
Quantitative Data Summary
The following table summarizes key quantitative and physical data for this compound, aiding in its proper identification and handling.
| Property | Value |
| Molecular Formula | C₁₇H₁₆ClN₃O₂ |
| Molecular Weight | 329.78 g/mol |
| CAS Number | 61443-78-5 |
| Appearance | Pale Beige to Pale Yellow Solid |
| Melting Point | 242-247°C |
| Boiling Point (Predicted) | 540.0 ± 60.0 °C |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) |
Data sourced from ChemicalBook and PubChem.[1][2]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. The primary principle is to treat this compound as hazardous pharmaceutical waste.
Objective: To safely and compliantly dispose of this compound waste, minimizing risk to personnel and the environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated, labeled, and sealed hazardous waste container.
-
Chemical fume hood.
-
Waste inventory log.
Methodology:
-
Personnel Protection: Before handling this compound, all personnel must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Keep it in its original container if possible, or in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the chemical name ("this compound"), the CAS number (61443-78-5), and the relevant hazard pictograms.
-
-
Container Management:
-
Ensure the hazardous waste container is in good condition, free from leaks or damage, and is kept closed except when adding waste.[3]
-
Store the container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Waste Characterization and Documentation:
-
Maintain a detailed inventory of the waste, including the quantity and date of accumulation.
-
Disposal Pathway:
-
Engage a Licensed Hazardous Waste Disposal Company: The primary and recommended method for disposal is to transfer the waste to a licensed environmental services company that specializes in hazardous chemical waste. This ensures the final disposal method, typically high-temperature incineration, is compliant with federal and state regulations.[4]
-
Do Not Dispose Down the Drain or in General Trash: Disposing of this compound in the sanitary sewer or general trash is strictly prohibited. This practice can lead to environmental contamination and is non-compliant with regulations governing pharmaceutical waste. The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) prohibit the sewering of hazardous pharmaceutical waste.[3]
-
-
Emergency Procedures:
-
Spills: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, call a poison center or doctor immediately.
-
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
